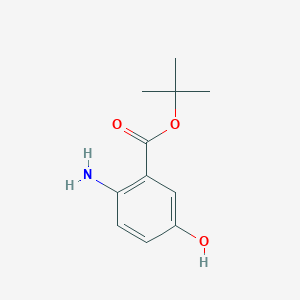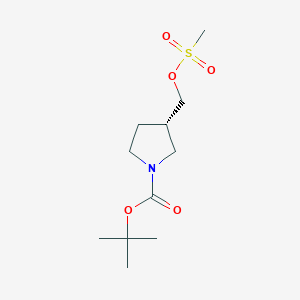
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted with fluorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid typically involves the reaction of 2-fluoro-5-methylphenylacetic acid with fluorinating agents. One common method includes the use of thionyl chloride in methanol to produce methyl 2-(2-fluoro-5-methylphenyl)acetate, which is then hydrolyzed to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors, potentially leading to various biological effects
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-methylphenylacetic acid
- 2-Fluoro-4-methylphenylacetic acid
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
Uniqueness
2-Fluoro-2-(2-fluoro-5-methylphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methyl group, which can significantly alter its chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C9H8F2O2 |
|---|---|
Poids moléculaire |
186.15 g/mol |
Nom IUPAC |
2-fluoro-2-(2-fluoro-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
Clé InChI |
MEWNZNYMYLHJEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)

![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)



![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)




![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)

